molecular formula C12H18BNO4S B1398773 2-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1052138-94-9

2-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B1398773
CAS RN: 1052138-94-9
M. Wt: 283.16 g/mol
InChI Key: SCUZUURDIKSGEK-UHFFFAOYSA-N
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Description

“2-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is an organic compound with borate and sulfonamide groups . It has a molecular weight of 283.15200 .


Molecular Structure Analysis

The structure of this compound can be characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s worth noting that organoboron compounds, such as this one, are known for their high stability, low toxicity, and high reactivity in various transformation processes .


Physical And Chemical Properties Analysis

This compound has a boiling point of 441.7±45.0 °C at 760 mmHg . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Synthesis Process and Chemical Analysis

The compound 2-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, a boric acid ester intermediate with a benzene ring, is typically synthesized through a multi-step substitution reaction. The chemical structures of similar compounds have been confirmed using Fourier-transform infrared spectroscopy (FTIR), proton (1H) and carbon (13C) nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. Additionally, crystallographic and conformational analyses through X-ray diffraction have been used to confirm the structures of these compounds (Huang et al., 2021).

Crystallographic and DFT Studies

Crystallographic and conformational analyses provide insights into the molecular structures of these compounds. The molecular structures have also been calculated using density functional theory (DFT) and compared with X-ray diffraction values to ensure accuracy. The conformational analysis suggests that the molecular structures optimized by DFT align well with the structures determined by single-crystal X-ray diffraction. Moreover, the molecular electrostatic potential and frontier molecular orbitals of these compounds have been further investigated using DFT, revealing specific physicochemical properties (Huang et al., 2021).

Molecular Structure and Stability Analysis

The first reported structure of a pyridin-2-ylboron derivative was compared with its regioisomer, providing insights into the orientation of the dioxaborolane ring with respect to the pyridine ring and the bond angles of the BO2 group. Ab initio calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), based on known crystal structures, have shown different distributions corresponding to observed differences in chemical reactivity during reactions, confirming the relatively lower stability of some compounds (Sopková-de Oliveira Santos et al., 2003).

Mechanism of Action

Target of Action

Boronic acid derivatives like this compound are often used in suzuki-miyaura cross-coupling reactions , which suggests that its targets could be various organic compounds that undergo carbon-carbon bond formation.

Mode of Action

The compound, being a boronic acid derivative, is likely to participate in Suzuki-Miyaura (SM) cross-coupling reactions . In these reactions, the boronic acid derivative undergoes transmetalation, a process where it transfers its organic group to a metal catalyst like palladium .

Biochemical Pathways

In the context of sm cross-coupling reactions, the compound can contribute to the formation of new carbon-carbon bonds, thereby affecting the synthesis of various organic compounds .

Pharmacokinetics

It’s important to note that boronic pinacol esters, a class of compounds to which this compound belongs, can be susceptible to hydrolysis, especially at physiological ph . This could potentially affect the compound’s bioavailability.

Result of Action

The result of the compound’s action would depend on the specific reaction it’s involved in. In the context of SM cross-coupling reactions, the compound can contribute to the formation of new carbon-carbon bonds, leading to the synthesis of various organic compounds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the rate of hydrolysis of boronic pinacol esters can be considerably accelerated at physiological pH . Therefore, the compound’s action and stability could be influenced by the pH of its environment.

properties

IUPAC Name

2-methylsulfonyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO4S/c1-11(2)12(3,4)18-13(17-11)9-6-7-10(14-8-9)19(5,15)16/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCUZUURDIKSGEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80726170
Record name 2-(Methanesulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80726170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1052138-94-9
Record name 2-(Methanesulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80726170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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